molecular formula C10H16N4 B13756403 5-Ethyl-2-(piperazin-1-yl)pyrimidine

5-Ethyl-2-(piperazin-1-yl)pyrimidine

Cat. No.: B13756403
M. Wt: 192.26 g/mol
InChI Key: JNKIAPCJQSFACR-UHFFFAOYSA-N
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Description

5-Ethyl-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and piperazine moieties. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the piperazine ring often imparts biological activity, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(piperazin-1-yl)pyrimidine typically involves the reaction of 5-ethylpyrimidine with piperazine. One common method involves the use of a solvent such as chloroform and a base like potassium carbonate. The reaction is carried out at room temperature, allowing the piperazine to react with the pyrimidine derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the piperazine ring or the pyrimidine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

5-Ethyl-2-(piperazin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-(piperazin-1-yl)pyrimidine is unique due to the presence of both the ethyl group and the piperazine ring, which can impart distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

5-ethyl-2-piperazin-1-ylpyrimidine

InChI

InChI=1S/C10H16N4/c1-2-9-7-12-10(13-8-9)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3

InChI Key

JNKIAPCJQSFACR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CCNCC2

Origin of Product

United States

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